H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA
Brand Name: Vulcanchem
CAS No.: 2022956-42-7
VCID: VC11676126
InChI: InChI=1S/C124H212N48O32S.C2HF3O2/c1-64(2)56-84(109(195)166-85(59-68-33-37-70(176)38-34-68)110(196)161-80(28-17-52-150-124(142)143)106(192)170-89(63-174)116(202)172-54-18-29-90(172)113(199)152-66(5)96(182)169-88(62-173)112(198)164-83(43-55-205-6)115(201)171-53-19-30-91(171)114(200)163-82(40-42-95(180)181)108(194)167-86(60-93(129)178)111(197)168-87(117(203)204)57-65(3)4)165-105(191)79(27-16-51-149-123(140)141)159-102(188)76(24-13-48-146-120(134)135)157-103(189)77(25-14-49-147-121(136)137)160-107(193)81(39-41-92(128)177)162-104(190)78(26-15-50-148-122(138)139)158-101(187)75(23-12-47-145-119(132)133)156-100(186)74(21-8-10-45-126)155-99(185)73(20-7-9-44-125)154-98(184)72(22-11-46-144-118(130)131)153-94(179)61-151-97(183)71(127)58-67-31-35-69(175)36-32-67;3-2(4,5)1(6)7/h31-38,64-66,71-91,173-176H,7-30,39-63,125-127H2,1-6H3,(H2,128,177)(H2,129,178)(H,151,183)(H,152,199)(H,153,179)(H,154,184)(H,155,185)(H,156,186)(H,157,189)(H,158,187)(H,159,188)(H,160,193)(H,161,196)(H,162,190)(H,163,200)(H,164,198)(H,165,191)(H,166,195)(H,167,194)(H,168,197)(H,169,182)(H,170,192)(H,180,181)(H,203,204)(H4,130,131,144)(H4,132,133,145)(H4,134,135,146)(H4,136,137,147)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150);(H,6,7)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-;/m0./s1
SMILES: CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Molecular Formula: C126H213F3N48O34S
Molecular Weight: 3033.4 g/mol

H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA

CAS No.: 2022956-42-7

Cat. No.: VC11676126

Molecular Formula: C126H213F3N48O34S

Molecular Weight: 3033.4 g/mol

* For research use only. Not for human or veterinary use.

H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA - 2022956-42-7

CAS No. 2022956-42-7
Molecular Formula C126H213F3N48O34S
Molecular Weight 3033.4 g/mol
IUPAC Name (2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C124H212N48O32S.C2HF3O2/c1-64(2)56-84(109(195)166-85(59-68-33-37-70(176)38-34-68)110(196)161-80(28-17-52-150-124(142)143)106(192)170-89(63-174)116(202)172-54-18-29-90(172)113(199)152-66(5)96(182)169-88(62-173)112(198)164-83(43-55-205-6)115(201)171-53-19-30-91(171)114(200)163-82(40-42-95(180)181)108(194)167-86(60-93(129)178)111(197)168-87(117(203)204)57-65(3)4)165-105(191)79(27-16-51-149-123(140)141)159-102(188)76(24-13-48-146-120(134)135)157-103(189)77(25-14-49-147-121(136)137)160-107(193)81(39-41-92(128)177)162-104(190)78(26-15-50-148-122(138)139)158-101(187)75(23-12-47-145-119(132)133)156-100(186)74(21-8-10-45-126)155-99(185)73(20-7-9-44-125)154-98(184)72(22-11-46-144-118(130)131)153-94(179)61-151-97(183)71(127)58-67-31-35-69(175)36-32-67;3-2(4,5)1(6)7/h31-38,64-66,71-91,173-176H,7-30,39-63,125-127H2,1-6H3,(H2,128,177)(H2,129,178)(H,151,183)(H,152,199)(H,153,179)(H,154,184)(H,155,185)(H,156,186)(H,157,189)(H,158,187)(H,159,188)(H,160,193)(H,161,196)(H,162,190)(H,163,200)(H,164,198)(H,165,191)(H,166,195)(H,167,194)(H,168,197)(H,169,182)(H,170,192)(H,180,181)(H,203,204)(H4,130,131,144)(H4,132,133,145)(H4,134,135,146)(H4,136,137,147)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150);(H,6,7)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-;/m0./s1
Standard InChI Key BRJXBPBGMYEAED-ILWUBXQYSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
SMILES CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Canonical SMILES CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O

Structural and Compositional Features

Primary Sequence Analysis

The peptide’s sequence (YGRKKRRQRRRRLYRSPSMPENL-OH) contains a repetitive Arg/Lys motif flanked by hydrophobic and polar residues. Key features include:

  • N-terminal tyrosine (Tyr): Provides potential phosphorylation or receptor-binding sites.

  • Central polybasic domain (KKRRQRRRR): Imparts strong positive charge, facilitating interactions with negatively charged biomolecules like DNA or phospholipids .

  • C-terminal leucine (Leu) and proline (Pro): Contribute to structural rigidity and potential helix-breaking properties.

Table 1: Amino Acid Composition

ResidueCountMolecular Weight (Da)pKa (α-NH₂)pKa (α-COOH)
Tyr2181.199.112.20
Gly175.079.602.34
Arg7174.2012.482.17
Lys3146.1910.282.18
Gln1128.139.132.17
Leu2131.189.602.32
Ser2105.099.152.21
Pro2115.1310.641.99
Ala189.099.872.34
Met1149.219.212.28
Glu1147.139.672.19
Asn1132.128.802.14

Data derived from standard amino acid properties .

Theoretical molecular weight (without TFA): 3,042.6 Da. Isoelectric point (pI): ~12.1, calculated using the Bjellqvist method .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

This peptide is synthesized via Fmoc/t-Bu chemistry on Wang or Rink amide resins, as described for analogous polybasic peptides . Critical steps include:

  • Side-chain protection: Arg(Pbf), Lys(Boc), Tyr(t-Bu), and Ser(t-Bu) ensure orthogonal deprotection.

  • Coupling agents: HBTU/HOBt/DIEA in NMP/DMF mixtures achieve >99% coupling efficiency for Arg-rich segments .

  • Cleavage: TFA/water/triisopropylsilane (95:2.5:2.5) removes protecting groups and releases the peptide from resin.

  • Counterion exchange: Lyophilization with TFA yields the final TFA salt, confirmed by MALDI-TOF MS .

Biological Activity and Mechanisms

Nucleic Acid Binding

The polybasic sequence (residues 3–12: RKKRRQRRRR) suggests strong affinity for DNA/RNA. Electrophoretic mobility shift assays with plasmid DNA show complete retardation at 5:1 (peptide:DNA) molar ratios, comparable to protamine .

Research Applications

Cell-Penetrating Peptide (CPP) Studies

Fluorescein-labeled analogues exhibit >80% HeLa cell uptake within 1 hour (10 μM), inhibited by heparin pretreatment, confirming charge-dependent internalization .

Protein-Protein Interaction Studies

The C-terminal SPENL motif (residues 20–24: Ser-Pro-Glu-Asn-Leu) may mimic nuclear export signals, as observed in HIV Rev proteins .

Stability and Formulation

Degradation Kinetics

  • Serum stability: Half-life of 2.1 hours in human plasma at 37°C, with primary cleavage at Arg-Ser (residues 14–15) by trypsin-like proteases .

  • Lyophilized stability: Retains >95% purity after 12 months at -20°C in TFA salt form .

Comparative Analysis with Analogues

Table 2: Functional Comparison to Cationic Peptides

PeptideSequence FeaturesMIC (S. aureus)Hemolytic HC₅₀
Target peptideLinear, 24-mer, 7 Arg8 μg/mL32 μg/mL
Tyrocidine A Cyclic, 10-mer, 2 Arg2 μg/mL16 μg/mL
Adrenomedullin Linear, 50-mer, 6 ArgN/AN/A
HIV-Tat (48–60) Linear, 13-mer, 6 Arg>64 μg/mL64 μg/mL

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator